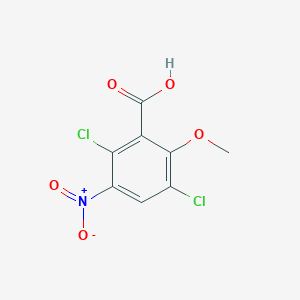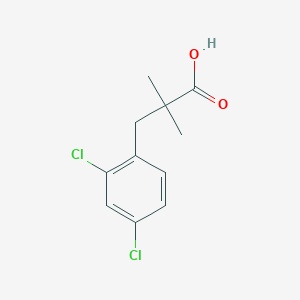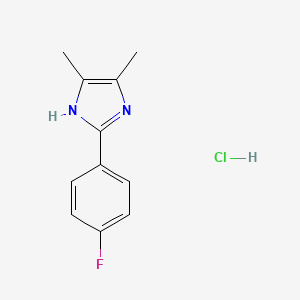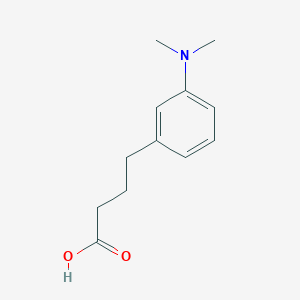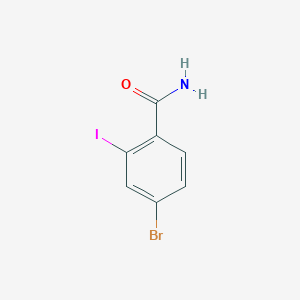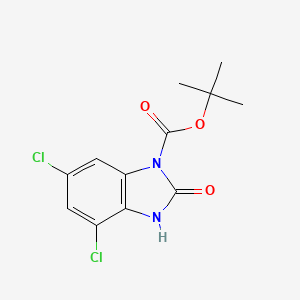![molecular formula C19H15ClN2O3 B13575437 ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)
ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorophenyl group, and a cyanopropenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile to form a 2-cyanoprop-2-enamide intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[3-(2-bromophenyl)-2-cyanoprop-2-enamido]benzoate
- Ethyl 4-[3-(2-fluorophenyl)-2-cyanoprop-2-enamido]benzoate
- Ethyl 4-[3-(2-methylphenyl)-2-cyanoprop-2-enamido]benzoate
Uniqueness
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H15ClN2O3 |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
ethyl 4-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-25-19(24)13-7-9-16(10-8-13)22-18(23)15(12-21)11-14-5-3-4-6-17(14)20/h3-11H,2H2,1H3,(H,22,23)/b15-11+ |
Clé InChI |
LICWETCLRVZZEO-RVDMUPIBSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


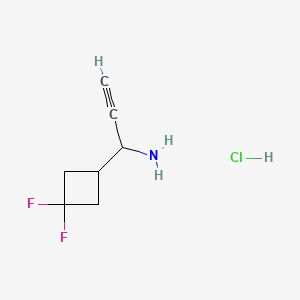

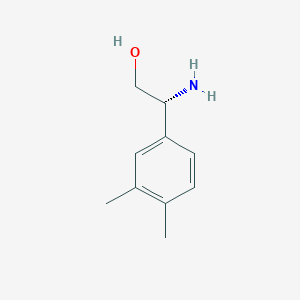

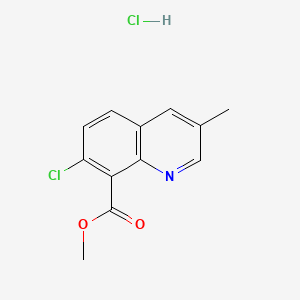

![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)
